4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide
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Overview
Description
4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the piperazine moiety, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperazine Moiety: This step may involve the reaction of the thiazole intermediate with a piperazine derivative.
Attachment of the Methoxyphenyl Group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-propan-2-yl-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-12(2)21-18(25)16-15(20)17(28-22-16)19(26)24-10-8-23(9-11-24)13-6-4-5-7-14(13)27-3/h4-7,12H,8-11,20H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRJFLISCUBKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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